1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol
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Overview
Description
1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl group attached to an ethan-1-ol moiety, with a 3-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 3-methylstyrene, followed by reduction. One common method is the reaction of 3-methylstyrene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. Subsequent reduction of the resulting cyclopropyl ketone with a reducing agent like sodium borohydride yields this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC) can be used under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate the substitution of the hydroxyl group.
Major Products Formed:
Oxidation: Formation of 1-[1-(3-Methylphenyl)cyclopropyl]ethanone.
Reduction: Formation of 1-[1-(3-Methylphenyl)cyclopropyl]ethane.
Substitution: Formation of 1-[1-(3-Methylphenyl)cyclopropyl]ethyl halides or ethers.
Scientific Research Applications
1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The cyclopropyl group can influence the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-[1-(3-Methylphenyl)cyclopropyl]ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
1-[1-(3-Methylphenyl)cyclopropyl]ethane: Similar structure but fully reduced without any functional groups.
Uniqueness: 1-[1-(3-Methylphenyl)cyclopropyl]ethan-1-ol is unique due to its specific combination of a cyclopropyl ring, a 3-methylphenyl group, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H16O |
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Molecular Weight |
176.25 g/mol |
IUPAC Name |
1-[1-(3-methylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H16O/c1-9-4-3-5-11(8-9)12(6-7-12)10(2)13/h3-5,8,10,13H,6-7H2,1-2H3 |
InChI Key |
SDAJCERMEGLIHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CC2)C(C)O |
Origin of Product |
United States |
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